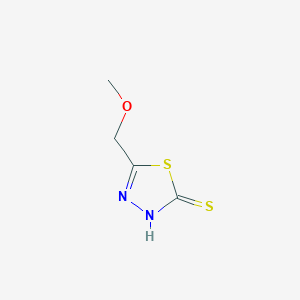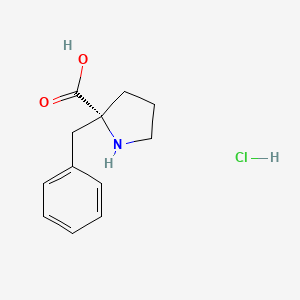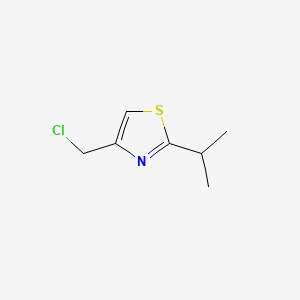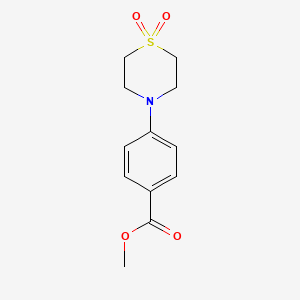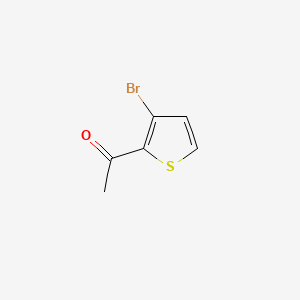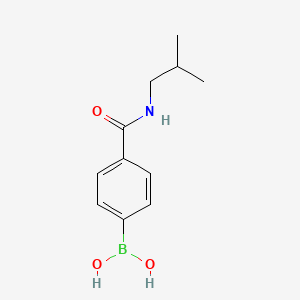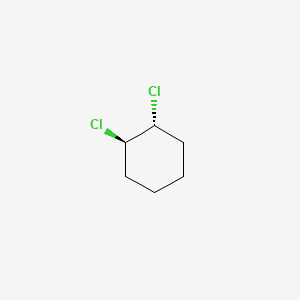
trans-1,2-Dichlorocyclohexane
Übersicht
Beschreibung
- trans-1,2-Dichlorocyclohexane is a chemical compound with the molecular formula C<sub>6</sub>H<sub>10</sub>Cl<sub>2</sub> . It exists as a colorless to yellow liquid.
- It is a member of the cyclohexane family, where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring.
Synthesis Analysis
- The synthesis of trans-1,2-Dichlorocyclohexane can be achieved through various methods, including chlorination of cyclohexane or its derivatives using chlorine gas or other chlorinating agents.
Molecular Structure Analysis
- The molecular structure of trans-1,2-Dichlorocyclohexane consists of a six-membered cyclohexane ring with two chlorine atoms in trans configuration.
- The Cl atoms are positioned equatorially and axially, resulting in different conformations.
Chemical Reactions Analysis
- trans-1,2-Dichlorocyclohexane can undergo substitution reactions, such as nucleophilic substitution or elimination reactions.
- For example, it can react with strong bases or nucleophiles to replace one of the chlorine atoms.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 193-194°C.
- Density : About 1.164 g/mL at 25°C.
- Refractive Index : n<sub>20/D</sub> = 1.4917 (literature value).
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Materials Science
- Application : Trans-1,2-Dichlorocyclohexane is used in the preparation of cis/trans-1,2-disilylated and gem-disilylated alkenes . These compounds are characterized by a carbon–carbon double bond and multiple silyl groups, and exhibit significant potential for diverse transformations .
- Methods : The preparation of these alkenes involves disilylation reactions, employing silicon reagents, specifically disilanes, hydrosilanes, and silylborane reagents . The process involves the activation of Si–Si, Si–H, and Si–B bonds, as well as the C–Si bond formation .
- Results : These compounds are highly promising for applications in materials, enabling them to be valuable and versatile building blocks in organic synthesis .
2. Conformational Dynamics
- Application : Trans-1,2-Dichlorocyclohexane is used in the study of conformational dynamics .
- Methods : The study involved the use of dielectric and NMR techniques . The complex dielectric permittivity of trans-1,2-dichlorocyclohexane in supercooled o-terphenyl at audio frequencies was reported . Fourier transform 13 C line shapes were reported for trans-1,2-dichlorocyclohexane in mixed carbon tetrachloride–deuterochloroform solvent over a range of temperatures encompassing the coalescence region .
- Results : The data were interpreted in terms of a dynamical model involving internal site exchange coupled to a cooperative solvent controlled molecular reorientation process .
3. Stereoisomerism in Disubstituted Cyclohexanes
- Application : Trans-1,2-Dichlorocyclohexane is used to study the stereoisomerism in disubstituted cyclohexanes . This compound helps in understanding the concepts of chirality and stereoisomerism .
- Methods : The study involves examining the conformations of cis-1,2-Dichlorocyclohexane and trans-1,2-Dichlorocyclohexane . The conformations are analyzed based on the arrangement of the chlorine atoms on the cyclohexane ring .
- Results : The study provides insights into the configurational isomers of 1,2-dichlorocyclohexane and 1,3-dichlorocyclohexane . It also explains why (R,R) and (S,S) are different isomers while (R,S) and (S,R) are the same .
4. Enantiomers of 1,2-dichlorocyclohexane
- Application : Trans-1,2-Dichlorocyclohexane is used to study the enantiomers of 1,2-dichlorocyclohexane . This compound helps in understanding the concepts of enantiomerism and chirality .
- Methods : The study involves analyzing the (R,R) and (S,S) isomers of 1,2-dichlorocyclohexane . The isomers are analyzed based on the arrangement of the chlorine atoms on the cyclohexane ring .
- Results : The study provides insights into why (S,S) and (R,R) are not the same, even though they appear to be the same when rotated .
5. Cis/Trans and Axial/Equatorial Relationships
- Application : Trans-1,2-Dichlorocyclohexane is used to study the cis/trans and axial/equatorial relationships in cyclohexanes . This compound helps in understanding the concepts of cis/trans isomerism and axial/equatorial orientations .
- Methods : The study involves examining the conformations of trans-1,2-Dichlorocyclohexane . The conformations are analyzed based on the arrangement of the chlorine atoms on the cyclohexane ring .
- Results : The study provides insights into why (S,S) and (R,R) are not the same, even though they appear to be the same when rotated .
6. Conformers of Trans-1,2-Dichlorocyclohexane
- Application : Trans-1,2-Dichlorocyclohexane is used to study the conformers of 1,2-dichlorocyclohexane . This compound helps in understanding the concepts of conformational isomerism .
- Methods : The study involves analyzing the (S,S) and (R,R) isomers of 1,2-dichlorocyclohexane . The isomers are analyzed based on the arrangement of the chlorine atoms on the cyclohexane ring .
- Results : The study provides insights into why (S,S) and (R,R) are not the same, even though they appear to be the same when rotated .
Safety And Hazards
- trans-1,2-Dichlorocyclohexane is flammable and may cause skin and eye irritation.
- Proper precautions, such as using protective equipment and ensuring adequate ventilation, are essential when handling this compound.
Zukünftige Richtungen
- Further research could explore its reactivity in specific reactions, environmental impact, and potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dichlorocyclohexane | |
CAS RN |
822-86-6 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dichlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
